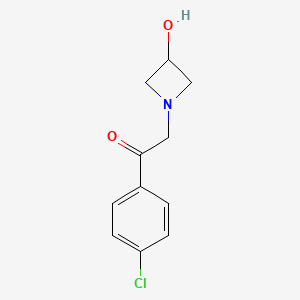
1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 4-chloro-3-hydroxyazetidine, is a synthetic organic compound. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is a colorless, volatile, and highly flammable liquid, which is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis of β-lactams and their chemical transformations highlight the structural prerequisites for ring transformations. This includes the synthesis of 4-[(2RS,3RS)-3-Hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one, demonstrating the conditions under which these compounds undergo transformations, defining the structural requirements for such processes (Sápi et al., 1997).
Antimicrobial Activities
Research on heterocyclic compounds using 4-chlorophenol as a starting material has explored the synthesis and antimicrobial activity of related compounds. These studies focus on the creation of compounds with significant activity against both gram-positive and gram-negative bacteria, underlining the potential pharmaceutical applications of these compounds in combating microbial infections (Wanjari, 2020).
Antibacterial Study and Characterization
Studies on novel heterocyclic compounds containing the 4-chlorophenyl fragment have been conducted, focusing on their synthesis, structure determination, and evaluation of antibacterial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents (Mehta, 2016).
Pharmacological Evaluation
The pharmacological evaluation of azetidinones and thiazolidinones derived from chlorophenyl compounds for their antibacterial and antifungal activities highlights the medical relevance of these compounds. This includes their potential utility in developing new treatments for bacterial and fungal infections (Mistry & Desai, 2006).
Corrosion Inhibition
Research into the effects of certain derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution provides insights into the industrial applications of these compounds. This includes their role as corrosion inhibitors, demonstrating the practical utility of these chemicals beyond the pharmaceutical scope (Yadav, Sharma, & Kumar, 2015).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)7-13-5-10(14)6-13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJIXRYYFIMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




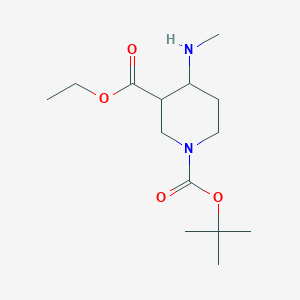

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)
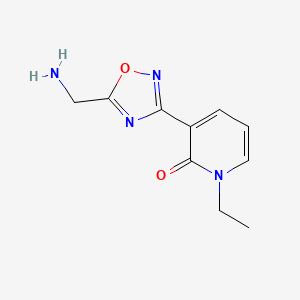
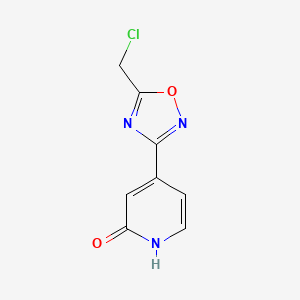


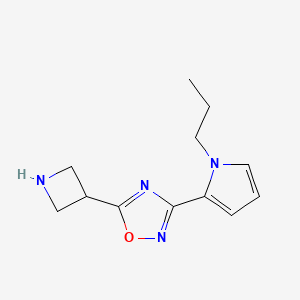
![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

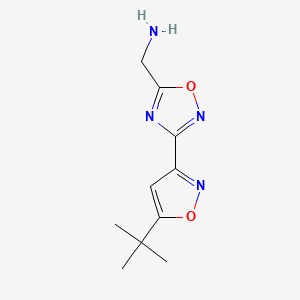
![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)
